molecular formula C10H12BrClN4O3 B2729495 8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 32087-21-1

8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2729495
CAS No.: 32087-21-1
M. Wt: 351.59
InChI Key: NMKWXPMQYYWLKK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₂BrClN₄O₃
Molecular Weight: 351.585 g/mol
Key Structural Features:

  • Position 8: Bromine substituent.
  • Position 7: 3-Chloro-2-hydroxypropyl group (introduces both halogen and hydroxyl functionalities).
  • Positions 1 and 3: Methyl groups.

The methyl groups at positions 1 and 3 contribute to steric stability and metabolic resistance .

Properties

IUPAC Name

8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN4O3/c1-14-7-6(8(18)15(2)10(14)19)16(9(11)13-7)4-5(17)3-12/h5,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWXPMQYYWLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique molecular structure which includes bromine and chlorine substituents. Its interactions with various biological targets suggest promising therapeutic applications.

  • Molecular Formula : C10H12BrClN4O3
  • Molecular Weight : 351.58 g/mol
  • CAS Number : Not specified in the sources but recognized in chemical databases.

The compound primarily functions as an adenosine receptor ligand , particularly interacting with the A1 and A2A subtypes. These receptors are crucial in mediating various physiological responses including cardiovascular functions and neuroprotection. The ability of this compound to mimic natural adenosine ligands enables it to modulate these responses effectively .

1. Adenosine Receptor Interaction

Research indicates that this compound exhibits significant binding affinity towards adenosine receptors. The binding assays conducted revealed:

  • A1 Receptor Affinity : Moderate to high affinity was observed.
  • A2A Receptor Affinity : Binding affinities were characterized in the micromolar range.

These interactions suggest potential applications in treating conditions such as:

  • Cardiovascular Diseases : By modulating heart rate and vascular tone.
  • Neuroprotection : Offering protective effects against neurodegenerative diseases through receptor modulation .

2. Phosphodiesterase Inhibition

The compound has also been studied for its phosphodiesterase (PDE) inhibitory activity. PDEs play a significant role in cellular signaling pathways by regulating cyclic nucleotide levels. The inhibition of specific PDEs can lead to enhanced signaling through pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP), thus influencing various biological processes .

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of similar purine derivatives, it was found that compounds with structural similarities to 8-bromo derivatives showed significant protective effects against neuronal cell death induced by oxidative stress. This highlights the potential of such compounds in developing therapies for neurodegenerative disorders like Alzheimer’s disease .

Study 2: Cardiovascular Applications

Another study focused on the cardiovascular implications of adenosine receptor modulation indicated that compounds similar to 8-bromo derivatives could effectively reduce myocardial ischemia and improve cardiac function during stress conditions. This suggests a therapeutic pathway for managing heart diseases.

Data Tables

Biological ActivityMechanismAffinity (Ki)Reference
A1 Receptor BindingAgonistModerate
A2A Receptor BindingAgonistMicromolar
PDE InhibitionInhibitorLow micromolar

Scientific Research Applications

Adenosine Receptor Modulation

The primary application of 8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its role as an adenosine receptor ligand. It has shown significant binding affinity for both A1 and A2A receptors:

  • A1 Receptor : Involved in cardioprotective effects and modulation of neurotransmission.
  • A2A Receptor : Plays a role in neuroprotection and anti-inflammatory responses.

Studies indicate that this compound can potentially treat conditions such as cardiovascular diseases and neurodegenerative disorders by modulating these receptors .

Anticancer Potential

Research has highlighted the anticancer properties of purine derivatives. The compound may inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in nucleotide synthesis, disrupting DNA replication in rapidly dividing cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

Several case studies have documented the applications of this compound:

Case Study 1: Cardiovascular Disease Management

In a preclinical study involving animal models of heart failure, administration of the compound resulted in improved cardiac function and reduced myocardial ischemia. The study demonstrated that modulation of A1 receptors contributed to these protective effects.

Case Study 2: Neuroprotection in Stroke Models

Another study investigated the neuroprotective effects of this compound in models of ischemic stroke. Results indicated that it significantly reduced neuronal death and improved functional recovery post-stroke by activating A2A receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference
Main Compound 3-Chloro-2-hydroxypropyl Bromo 351.585 Balanced lipophilicity/solubility
7-Benzyl-8-bromo-1,3-dimethyl analog (Ev2) Benzyl Bromo - High synthetic yield (96%); aromatic NMR shifts
CP-8 (Ev5) Methyl Bromo 323.15 Propargyl group for click chemistry
8-Bromo-7-(3-chlorobenzyl)-3-methyl (Ev7) 3-Chlorobenzyl Bromo - Enhanced lipophilicity
AM237 (Ev8) 4-Chlorophenylmethyl Phenoxy/trifluoromethoxy - TRPC5 channel activation
CK2 Inhibitor (Ev10/11) 3-Phenoxypropyl Hydrazine-1-yl - IC₅₀ = 8.5 µM against CK2 kinase

Key Comparative Insights

Physicochemical Properties
  • The benzyl group (Ev2) introduces aromaticity, evidenced by distinct ¹H-NMR signals (δ 7.23–7.36 ppm), which are absent in the main compound’s aliphatic substituent .
Metabolic Stability
  • Methyl groups at positions 1 and 3 (main compound) may confer resistance to oxidative metabolism compared to analogs with larger substituents (e.g., cyclopropyl in CP-8) .

Q & A

Basic: What are the standard synthetic routes for 8-bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione derivatives, and how is purity confirmed?

Methodological Answer:
The synthesis typically involves sequential alkylation and nucleophilic substitution. For example, 8-bromotheophylline derivatives are alkylated at the N7 position using ethyl 4-bromobutyrate in refluxing acetone with K₂CO₃ and TEBA as catalysts . Post-synthesis, purity is confirmed via:

  • 1H/13C-NMR : Key signals include N-methyl groups (δ ~3.2–3.6 ppm) and aromatic/alkyl protons (δ ~5.5–7.5 ppm) .
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
  • HPLC : For quantitative purity assessment, often using C18 columns with UV detection at 254 nm .

Advanced: How can regioselectivity challenges during N7-alkylation be addressed in xanthine derivatives?

Methodological Answer:
Regioselectivity in N7-alkylation is influenced by:

  • Base selection : K₂CO₃ in polar aprotic solvents (e.g., DMF) promotes N7 over N9 alkylation due to steric and electronic effects .
  • Temperature control : Refluxing acetone (56–60°C) minimizes side reactions .
  • Catalysts : TEBA enhances reaction efficiency by phase-transfer catalysis .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry using NOESY NMR to detect spatial proximity between alkyl groups and purine protons .

Basic: What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths, angles, and stereochemistry. For example, SHELXL refines thermal displacement parameters and hydrogen bonding networks .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
  • Elemental analysis : Validates C, H, N, and halogen content within ±0.3% of theoretical values .

Advanced: How can discrepancies in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

Methodological Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple positions with occupancy refinement .
  • Twinning detection : Employ PLATON’s TWINABS to analyze intensity statistics. For high twin fractions (>30%), apply HKLF 5 format in SHELXL .
  • Validation tools : Check R-factors (R₁ < 0.05 for high-resolution data) and ADP consistency using Coot’s validation tools .

Basic: How is the biological activity of this compound predicted computationally?

Methodological Answer:

  • Drug-likeness screening : Use ChemAxon’s Chemicalize to calculate logP (target: 1–3), topological polar surface area (TPSA < 140 Ų), and Lipinski’s Rule of Five compliance .
  • Molecular docking : Autodock Vina or Schrödinger Suite predicts binding affinity to targets like phosphodiesterases (PDEs) or TRPC5 channels .
  • ADMET prediction : SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .

Advanced: How can in vitro/in vivo discrepancies in TRPC5 activation or PDE inhibition be analyzed?

Methodological Answer:

  • In vitro assays : Measure IC₅₀ using patch-clamp electrophysiology (TRPC5) or fluorescence-based PDE activity kits (e.g., EnzChek®) .
  • In vivo correlation : Use knockout murine models to isolate target effects vs. off-target interactions. For example, TRPC5⁻/− mice can validate target specificity .
  • SAR analysis : Compare substituent effects (e.g., 3-chloro-2-hydroxypropyl vs. benzyl groups) on potency using CoMFA or 3D-QSAR .

Basic: What experimental design principles apply to environmental impact studies of this compound?

Methodological Answer:

  • Long-term ecotoxicity : Follow OECD Guidelines 211 (Daphnia magna) and 201 (Algal growth inhibition) under controlled pH (6–8) and temperature (20–25°C) .
  • Degradation studies : Use HPLC-MS to monitor hydrolysis/photolysis half-lives (t₁/₂) in simulated sunlight (Xe lamp, 300–800 nm) .
  • Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) via shake-flask method .

Advanced: How are multivariate ecological risks assessed for halogenated purine derivatives?

Methodological Answer:

  • Multicomponent analysis : Apply partial least squares regression (PLS-R) to correlate chemical properties (logP, pKa) with toxicity endpoints (LC₅₀, EC₅₀) .
  • Mesocosm experiments : Test compound interactions in soil-water systems with microbial communities (16S rRNA sequencing) and benthic organisms .
  • Probabilistic risk assessment : Use Monte Carlo simulations to model exposure distributions across trophic levels .

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